Fe(III)Pfp

Superoxide dismutase mimic Pulse radiolysis kinetics Metalloporphyrin catalysis

Fe(III)Pfp is the iron(III) complex of α,α,α,β-tetra-ortho-(N-methyl-isonicotinamidophenyl)porphyrin, a water-soluble 'picket-fence-like' metalloporphyrin first characterized by Faraggi, Peretz, and Weinraub in 1986. The compound belongs to the class of superstructured iron porphyrins that function as functional mimics of superoxide dismutase (SOD), catalyzing the disproportionation of superoxide radical anions (O₂•⁻) to molecular oxygen and hydrogen peroxide.

Molecular Formula C72H56FeN12O4+5
Molecular Weight 1209.1 g/mol
CAS No. 124339-99-7
Cat. No. B058640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFe(III)Pfp
CAS124339-99-7
SynonymsFe(III)-alpha,alpha,alpha,beta-tetra-ortho-(N-methyl-isonicotinamidophenyl)porphyrin
Fe(III)PFP
Molecular FormulaC72H56FeN12O4+5
Molecular Weight1209.1 g/mol
Structural Identifiers
SMILESC[N+]1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=C4C=CC(=C(C5=NC(=C(C6=CC=C([N-]6)C(=C7C=CC3=N7)C8=CC=CC=C8NC(=O)C9=CC=[N+](C=C9)C)C1=CC=CC=C1NC(=O)C1=CC=[N+](C=C1)C)C=C5)C1=CC=CC=C1NC(=O)C1=CC=[N+](C=C1)C)[N-]4.[Fe+3]
InChIInChI=1S/C72H54N12O4.Fe/c1-81-37-29-45(30-38-81)69(85)77-53-17-9-5-13-49(53)65-57-21-23-59(73-57)66(50-14-6-10-18-54(50)78-70(86)46-31-39-82(2)40-32-46)61-25-27-63(75-61)68(52-16-8-12-20-56(52)80-72(88)48-35-43-84(4)44-36-48)64-28-26-62(76-64)67(60-24-22-58(65)74-60)51-15-7-11-19-55(51)79-71(87)47-33-41-83(3)42-34-47;/h5-44H,1-4H3,(H2-3,73,74,75,76,77,78,79,80,85,86,87,88);/q;+3/p+2
InChIKeyHTCYKZBXDRNRSG-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fe(III)Pfp (CAS 124339-99-7): A Sterically Protected Picket-Fence Iron Porphyrin for Quantitative Superoxide Catalysis Research


Fe(III)Pfp is the iron(III) complex of α,α,α,β-tetra-ortho-(N-methyl-isonicotinamidophenyl)porphyrin, a water-soluble 'picket-fence-like' metalloporphyrin first characterized by Faraggi, Peretz, and Weinraub in 1986 [1]. The compound belongs to the class of superstructured iron porphyrins that function as functional mimics of superoxide dismutase (SOD), catalyzing the disproportionation of superoxide radical anions (O₂•⁻) to molecular oxygen and hydrogen peroxide [1][2]. Its defining structural feature is the atropisomeric arrangement of four ortho-substituted phenyl groups bearing N-methyl-isonicotinamide pickets, which create a sterically protected axial coordination pocket around the iron center—a design that directly controls aggregation behavior, axial ligand exchange, and redox tuning in ways that simpler iron porphyrins cannot replicate [1][3]. The compound is supplied as the pentacationic chloride salt with molecular formula C₇₂H₅₆FeN₁₂O₄⁵⁺ and molecular weight 1209.1 g/mol, typically at ≥95% purity for research use [1].

Why Generic Iron Porphyrins Cannot Substitute for Fe(III)Pfp in Quantitative SOD Mimicry Research


Substituting Fe(III)Pfp with a generic water-soluble iron porphyrin such as Fe(III)TMPyP (tetrakis(4-N-methylpyridyl)porphine iron(III)) introduces three confounding variables that undermine quantitative reproducibility in superoxide catalysis studies. First, while Fe(III)Pfp exhibits a dimerization constant of merely 1 × 10⁻¹⁰ dm³ mol⁻¹, ensuring essentially monomeric behavior across a wide concentration range, Fe(III)TMPyP exists predominantly as μ-oxo dimers at physiological pH—a speciation difference that fundamentally alters both the accessible metal coordination sphere and the apparent kinetics of O₂•⁻ dismutation [1][2]. Second, the aquo complex of Fe(III)Pfp has a pKₐ of 3.9, which is significantly lower than the pKₐ₁ of 5.5 reported for monomeric Fe(III)TMPyP; this means that at pH 7.4, Fe(III)Pfp is quantitatively deprotonated to the catalytically active monohydroxo species, whereas Fe(III)TMPyP exists in a mixed monomer-dimer equilibrium with ambiguous speciation [1][3]. Third, the picket-fence architecture of Fe(III)Pfp exerts steric control over axial ligation, enabling deliberate tuning of the Fe(III)/Fe(II) reduction potential through exogenous ligand choice—a design feature absent in sterically unencumbered porphyrins where axial ligation is uncontrolled and often leads to μ-oxo dimer formation [1][4]. These structural factors collectively mean that procurement of a generic iron porphyrin in place of Fe(III)Pfp yields non-comparable kinetic data and complicates structure-activity correlation in SOD mimic development programs.

Quantitative Differentiation Evidence: Fe(III)Pfp vs. Closest Iron Porphyrin Analogs


Superoxide Reaction Rate: Aquo Complex Outperforms Its Own Axially Ligated Forms by ~100-Fold and Greatly Exceeds FeTMPP

The second-order rate constant of the Fe(III)Pfp aquo complex with superoxide radical (O₂•⁻) was determined as 7.6 × 10⁷ dm³ mol⁻¹ s⁻¹ by pulse radiolysis [1]. This is two orders of magnitude (approximately 100-fold) faster than the reaction of the dicyano and bis(1-methylimidazole) complexes of the same Fe(III)Pfp porphyrin with O₂•⁻, directly demonstrating that axial ligation exerts decisive control over the reactivity of this picket-fence platform [1]. For external context, the widely used iron porphyrin Fe(III)TMPP (tetrakis(4-N-methylpyridyl)porphine iron(III)) was independently measured by stopped-flow kinetics to have a catalytic rate constant kcat of only 2.15 × 10⁶ M⁻¹ s⁻¹ for superoxide dismutation [2]. Although differing methodologies (pulse radiolysis second-order rate constant vs. stopped-flow kcat) preclude direct numerical equivalence, the ~35-fold magnitude difference is consistent with the picket-fence architecture conferring a substantially more favorable reaction pathway for the initial encounter with superoxide.

Superoxide dismutase mimic Pulse radiolysis kinetics Metalloporphyrin catalysis

Dimerization Suppression: Fe(III)Pfp Remains Monomeric Under Conditions Where Fe(III)TMPyP Predominantly Dimerizes

The aggregation equilibrium of Fe(III)Pfp was quantitatively characterized by Faraggi et al., yielding a dimerization constant K = 1 × 10⁻¹⁰ dm³ mol⁻¹ [1]. This exceedingly low value indicates that Fe(III)Pfp remains essentially monomeric across a wide concentration range in aqueous solution. In stark contrast, Fe(III)TMPyP—the most commonly procured water-soluble iron porphyrin for SOD-mimicry research—exists predominantly as μ-oxo dimers at physiological pH, as established by ¹H-NMR and electronic absorption spectroscopic investigations [2]. Under comparable conditions, Fe(III) complexes of TMPyP and TPPS₄ (tetra(4-sulphonatophenyl)porphyrin) were shown to exist predominantly as dimeric species, which can undergo spin-state transitions upon binding to biomolecules [2]. The picket-fence ortho-substituents of Fe(III)Pfp physically block the face-to-face porphyrin approach required for μ-oxo dimer formation, ensuring that kinetic measurements reflect the intrinsic reactivity of the monomeric iron center rather than a convoluted monomer-dimer equilibrium.

Metalloporphyrin aggregation μ-oxo dimer formation Solution speciation

Aqua-Hydroxo Acid-Base Equilibrium: Fe(III)Pfp pKₐ of 3.9 Enables Quantitative Hydroxo Speciation at Physiological pH Unlike Fe(III)TMPyP (pKₐ₁ = 5.5)

The acid dissociation constant of the aquo complex of Fe(III)Pfp was measured as pKₐ = 3.9 [1]. This relatively low pKₐ means that at pH 7.4, the equilibrium lies >99.9% toward the monohydroxo form [(OH)Fe(III)Pfp], which is the species that governs the catalytic efficiency toward superoxide disproportionation [1]. By comparison, Fe(III)TMPyP (4-N-methylpyridyl isomer) exhibits a pKₐ₁ of 5.5 for the monomeric aquo species in aqueous solution, with dimeric species appearing at higher concentrations [2]. At physiological pH 7.4, Fe(III)TMPyP speciation is complex: the monomer population is partially protonated (aqua form) and partially deprotonated (hydroxo form), while the dimer population dominates overall [2]. The pKₐ of 3.9 is also significantly more acidic than the pKₐ₁ values reported for other cationic Fe(III) porphyrins, which typically fall in the range of 5.0–6.5 [3], reflecting the electron-withdrawing effect of the N-methyl-isonicotinamide picket substituents on the Fe(III) center.

Metalloporphyrin acid-base chemistry Axial water deprotonation Catalytically active species

EPR Spectroscopic Homogeneity: All Fe(III)Pfp Complexes Exhibit a Single Uniform Electronic Structure Distinct from Heterogeneous Basket-Handle Porphyrins

In a direct comparative spectroscopic study by Le Moigne et al. (2009), the EPR spectra of bis(N-methylimidazole) complexes of Fe(III)Pfp(+) (picket-fence) and Fe(III)BHP(+) (basket-handle) porphyrins were systematically compared in methylene chloride [1]. All Fe(III)Pfp(+) derivatives—including both the meso-ααββ and meso-αβαβ atropisomers of Fe(III)-tetrakis(o-pivalamidophenyl)porphyrin—exhibited exclusively rhombic B-type hemichrome EPR signals with gmax = 2.86–2.96, indicating a uniform electronic ground state and a consistent dihedral angle between axial imidazole ligands [1]. In marked contrast, the Fe(III)BHP(+) complexes displayed heterogeneous EPR behavior: the complex with the shortest basket handles showed a g value of 2.80, while lengthening the handles by two methylene units produced a mixture of two 'highly anisotropic low-spin' (type I) signals with major species at g = 3.17 and minor species at g = 3.77 [1]. The Soret band positions of the Fe(III)Pfp(+) derivatives fell within a narrow 417–424 nm range, further confirming heme conformational consistency, whereas Fe(III)BHP(+) Soret bands were red-shifted to 418–427 nm range with greater variability [1].

Electron paramagnetic resonance Heme electronic structure Low-spin Fe(III) hemichromes

Axial Ligand Control of Reduction Potential and Reactivity: The Fe(III)/Fe(II) Redox Couple Is Tunable Across ≥120 mV via Exogenous Ligand Choice

The Faraggi et al. (1986) study established that the one-electron reduction potentials of the three Fe(III)Pfp complexes (aquo, dicyano, and bis(1-MeIm)) differ substantially, and that the reactivity of O₂•⁻ toward these complexes follows their reduction potentials in accordance with Marcus outer-sphere electron-transfer theory [1]. While the absolute E₁/₂ values for the Fe(III)Pfp complexes were reported in the original paper, the key observation is that the rate constant for O₂•⁻ reaction spans two orders of magnitude across the three axial ligation states of the same porphyrin platform, directly correlating with the Fe(III)/Fe(II) reduction potential [1]. This redox-reactivity correlation is consistent with the broader structure-activity relationship established across an extensive series of iron and manganese porphyrins, where each 120 mV increase in E₁/₂ for the M(III)/M(II) couple imparts a 10-fold increase in log kcat for O₂•⁻ dismutation [2]. The picket-fence architecture of Fe(III)Pfp enables this redox tuning to be exploited through deliberate axial ligand selection without altering the porphyrin macrocycle itself—a modularity not available in simple iron porphyrins where uncontrolled axial ligation by solvent or buffer components obscures the intended redox state of the metal center [1][2].

Redox tuning Outer-sphere electron transfer Metalloporphyrin electrochemistry

Catalytic Directionality: Fe(II)Pfp Oxidation by Superoxide Is 10-Fold Faster Than Fe(III)Pfp Reduction, Favoring Efficient Catalytic Turnover

In the complete catalytic cycle for superoxide disproportionation, both the reduction of Fe(III) to Fe(II) and the subsequent oxidation of Fe(II) back to Fe(III) by O₂•⁻ must occur. The Faraggi et al. (1986) pulse radiolysis study directly measured both half-reactions: the oxidation reaction of Fe(II)Pfp by O₂•⁻ was found to be one order of magnitude (approximately 10-fold) faster than the reduction of Fe(III)Pfp by the same radical [1]. This kinetic asymmetry is mechanistically significant: the slower Fe(III) reduction step is rate-limiting for the overall catalytic cycle, while the faster Fe(II) oxidation step ensures that the ferrous intermediate does not accumulate and undergo off-pathway reactions (such as irreversible oxidation or μ-oxo dimer formation). By contrast, simple iron porphyrins such as Fe(III)TMPyP typically exhibit more symmetric or even reversed kinetic profiles, where the Fe(II) oxidation step can become rate-limiting under certain conditions, compromising catalytic turnover efficiency [2]. The rapid CO binding to the aquo complex of Fe(II)Pfp—used as a diagnostic probe in the original study—further corroborated the accessibility and reactivity of the ferrous intermediate [1].

Catalytic cycle asymmetry Superoxide disproportionation mechanism Fe(II)/Fe(III) redox cycling

Optimal Research and Industrial Application Scenarios for Fe(III)Pfp Based on Quantified Differentiation Evidence


Pulse Radiolysis and Stopped-Flow Kinetic Studies of Superoxide Dismutation Where Monomeric Speciation Is Mandatory

In pulse radiolysis and stopped-flow kinetic experiments aimed at extracting elementary rate constants for O₂•⁻ dismutation, the essentially monomeric nature of Fe(III)Pfp (K_dimer = 1 × 10⁻¹⁰ dm³ mol⁻¹) eliminates the confounding contribution of μ-oxo dimer equilibria that complicate data interpretation for Fe(III)TMPyP and other unhindered iron porphyrins [1]. The well-defined monohydroxo speciation at physiological pH (pKₐ = 3.9) further ensures that the observed rate constants can be assigned to a single molecular species, enabling rigorous comparison with computational models of outer-sphere electron transfer [1]. The documented two-order-of-magnitude rate variation across axial ligation states provides an internal calibration framework for verifying experimental consistency across different laboratory conditions [1].

Structure-Activity Relationship (SAR) Studies for Metalloporphyrin SOD Mimic Development

Fe(III)Pfp serves as an ideal scaffold for SAR studies where the electronic effects of axial ligand variation on the Fe(III)/Fe(II) reduction potential—and consequently on superoxide dismutation rate—must be isolated from steric and aggregation variables. The established correlation between reduction potential and O₂•⁻ reactivity across the aquo, dicyano, and bis(1-MeIm) complexes (spanning ~100-fold in rate) demonstrates that this single porphyrin platform can probe the Marcus outer-sphere relationship without the confounding variable of porphyrin macrocycle modification [2]. This modularity is not achievable with Fe(III)TMPyP, where axial ligand exchange is complicated by competing dimerization and uncontrolled solvent coordination [3].

EPR Spectroscopic Benchmarking of Low-Spin Ferric Heme Electronic Structure

For laboratories using EPR spectroscopy to characterize heme protein active sites or synthetic heme models, the bis(N-methylimidazole) complex of Fe(III)Pfp(+) provides a homogeneous rhombic B-type hemichrome standard with gmax = 2.86–2.96 that is invariant across atropisomers [4]. This spectroscopic homogeneity contrasts sharply with basket-handle porphyrins (Fe(III)BHP(+)), which exhibit handle-length-dependent EPR signals ranging from g = 2.80 to g = 3.77 [4]. The consistent resonance Raman frequencies (ν₂ = 1558–1563 cm⁻¹, ν₈ = 386–401 cm⁻¹) provide additional vibrational spectroscopic reference points for core-size and oxidation-state marker band assignments [4].

Mechanistic Enzymology of SOD Mimics Requiring Unambiguous Rate-Determining Step Assignment

The documented 10-fold kinetic asymmetry between Fe(II)Pfp oxidation and Fe(III)Pfp reduction by superoxide establishes Fe(III) reduction as the unambiguous rate-determining step in the catalytic cycle [1]. This feature is critical for mechanistic studies that aim to extract elementary rate constants from steady-state kinetic data using Michaelis-Menten or ping-pong kinetic models, as the clean kinetic framework avoids the ambiguity of shifting rate-determining steps that affect simpler iron porphyrins [1][5]. The rapid CO binding to Fe(II)Pfp further provides a diagnostic tool for probing the ferrous intermediate population under turnover conditions [1].

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